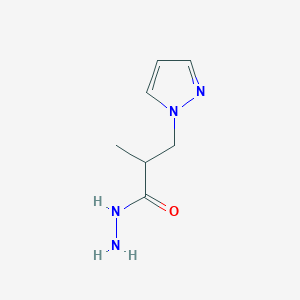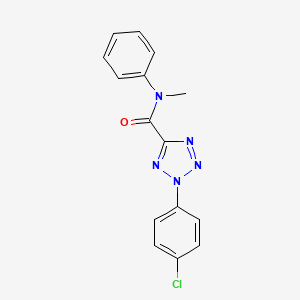![molecular formula C18H17N3O6S B2460087 [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethoxybenzoate CAS No. 896312-34-8](/img/structure/B2460087.png)
[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of its ring . The 1,2,4-triazole ring, in particular, contains two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 1,2,4-triazole derivatives can be synthesized through various methods. For instance, a study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .
Wissenschaftliche Forschungsanwendungen
Drug Discovery
1,2,3-Triazoles, including the compound you’ve mentioned, have garnered significant attention in drug discovery. Their unique properties, such as high chemical stability, aromatic character, and hydrogen bonding ability, make them valuable scaffolds for designing novel drugs. Several medicinal compounds with a 1,2,3-triazole core are already available in the market, including anticonvulsants, antibiotics, and anticancer drugs .
Organic Synthesis
Researchers have explored various synthetic approaches for 1,2,3-triazoles. Notably, click chemistry (Huisgen 1,3-dipolar cycloaddition) has emerged as a popular method for constructing these heterocycles. Other strategies include metal-catalyzed 1,3-dipolar cycloaddition and strain-promoted azide-alkyne cycloaddition. These methods enable efficient access to diverse 1,2,3-triazole derivatives .
Supramolecular Chemistry
1,2,3-Triazoles participate in supramolecular interactions due to their unique electronic properties. Researchers have used them to design host-guest systems, molecular recognition motifs, and self-assembled structures. These applications contribute to the field of supramolecular chemistry .
Chemical Biology
The 1,2,3-triazole motif plays a crucial role in chemical biology. It serves as a versatile handle for bioconjugation, allowing researchers to label biomolecules (such as proteins, nucleic acids, and lipids) with fluorescent probes or other functional groups. This facilitates studies on cellular processes and protein interactions .
Fluorescent Imaging
Fluorescent 1,2,3-triazole derivatives find applications in live-cell imaging. Their stability, low cytotoxicity, and tunable fluorescence properties make them valuable tools for visualizing cellular structures and processes .
Materials Science
Researchers have explored the incorporation of 1,2,3-triazoles into materials. These compounds can act as ligands in coordination complexes, contribute to the design of functional polymers, and enhance material properties. Their potential applications include sensors, catalysts, and optoelectronic devices .
Eigenschaften
IUPAC Name |
[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-21-10-19-20-18(21)28-9-12-7-13(22)16(8-26-12)27-17(23)11-4-5-14(24-2)15(6-11)25-3/h4-8,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFFYDXEMUOPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2460004.png)
![4-{[(Tert-butyldimethylsilyl)oxy]methyl}-1-(2-fluorophenyl)piperidine](/img/structure/B2460005.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2460008.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide](/img/structure/B2460011.png)

![1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2460014.png)
![1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2460018.png)

![1-(4-chlorophenyl)-3-[4-ethyl-5-(1,2-propadienylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone](/img/structure/B2460022.png)



